molecular formula C20H19N5O4S B2748990 4-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 898442-20-1

4-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B2748990
CAS No.: 898442-20-1
M. Wt: 425.46
InChI Key: NIDJTLXHMGDLBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide (CAS 898442-20-1) is a pyridazinone-based benzenesulfonamide investigated as a potential multi-target therapeutic candidate for anti-inflammatory applications . Its molecular formula is C20H19N5O4S, with a molecular weight of 425.46 g/mol . The compound is designed around a privileged scaffold in medicinal chemistry, where the incorporated sulfonamide moiety is crucial for anchoring to the catalytic zinc ion in the carbonic anhydrase (CA) binding site and may also promote selectivity for cyclooxygenase-2 (COX-2) . This structural design is part of a strategy to develop single agents capable of simultaneously inhibiting key enzymes involved in the inflammatory process, specifically human carbonic anhydrase (hCA) isoforms I, II, IX, and XII, as well as COX-2 and 5-lipoxygenase (5-LOX) . Multi-target inhibition of CA, COX-2, and 5-LOX is recognized as a useful strategy for developing anti-inflammatory drugs that can circumvent the disadvantages associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) . The pyridazinone core itself is a scaffold of significant interest in anti-inflammatory drug discovery . Researchers can source this compound for their investigations; it is typically available with a purity of 90% or higher . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-nitro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4S/c26-25(27)17-7-9-18(10-8-17)30(28,29)23-16-5-3-15(4-6-16)19-11-12-20(22-21-19)24-13-1-2-14-24/h3-12,23H,1-2,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDJTLXHMGDLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.

    Substitution: The pyridazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride.

    Substitution: Nucleophiles such as amines or alkoxides.

Major Products

    Reduction of Nitro Group: Formation of the corresponding amine.

    Substitution Reactions: Formation of various substituted pyridazine derivatives.

Scientific Research Applications

4-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The pyridazine ring is known to interact with various biological targets, potentially inhibiting enzymes or receptors involved in disease pathways. The nitro group may also play a role in the compound’s bioactivity by undergoing bioreduction to form reactive intermediates .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared with structurally related sulfonamide derivatives (Table 1). Key differences lie in substituent groups and heterocyclic cores, which modulate physicochemical and biological behaviors.

Table 1: Comparative Analysis of Sulfonamide Derivatives

Compound Name Core Structure Substituents (Sulfonamide) Substituents (Heterocycle) Molecular Weight (g/mol) Melting Point (°C) Biological Activity
4-Nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide (Target Compound) Pyridazine 4-Nitrobenzenesulfonamide 6-Pyrrolidin-1-yl ~443.45 (calc.) Not reported Hypothesized kinase inhibition
4-(4-Amino-...-N-methylbenzenesulfonamide (Example 1, ) Pyrazolo[3,4-d]pyrimidine 4-Amino-N-methyl 5-Fluoro-3-(3-fluorophenyl) 589.1 175–178 Kinase inhibition (reported)
4-(4-Amino-...-2-fluoro-N-isopropylbenzamide (Example 53, ) Pyrazolo[3,4-d]pyrimidine 2-Fluoro-N-isopropyl 5-Fluoro-3-(3-fluorophenyl) 606.2 (calc.) Not reported Anticancer activity (implied)

Key Comparisons

Electron Effects of Sulfonamide Substituents: The nitro group in the target compound contrasts with the amino (electron-donating) and methyl groups in Example 1 . Nitro’s electron-withdrawing nature may reduce metabolic oxidation but could enhance binding to electrophilic pockets in kinases.

Heterocyclic Core Modifications :

  • The pyridazine core in the target compound differs from the pyrazolopyrimidine in analogs. Pyridazine’s lower basicity compared to pyrazolopyrimidine may alter solubility and membrane permeability .

Biological Activity :

  • Example 1 demonstrated kinase inhibition (melting point correlated with purity/stability), whereas the target compound’s activity remains theoretical. Pyrrolidine’s basicity in the target compound may improve solubility, a critical factor for oral bioavailability.

Thermal Stability :

  • The target compound lacks reported melting point data, but Example 1’s MP of 175–178°C suggests high crystallinity, often linked to favorable pharmacokinetics.

Biological Activity

4-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its intricate molecular structure features a nitro group, a pyrrolidine ring, and a benzenesulfonamide moiety, which contribute to its diverse biological activities. This article examines the compound's biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • Molecular Weight : Approximately 414.49 g/mol

The compound's structure suggests that it may interact with various biological pathways, particularly those involving enzyme inhibition and receptor modulation.

Enzyme Inhibition

Preliminary studies indicate that this compound exhibits significant inhibitory activity against certain enzymes, particularly phosphodiesterases (PDEs). This inhibition can influence intracellular signaling pathways, making it a candidate for further investigation in treating cardiovascular diseases such as hypertension.

Pharmacological Effects

  • Cardiovascular Effects :
    • In isolated rat heart models, derivatives of benzenesulfonamide have shown to affect perfusion pressure and coronary resistance. For instance, compounds similar to this compound demonstrated a decrease in perfusion pressure over time, suggesting potential as a negative inotropic agent through calcium channel inhibition .
  • Antimicrobial Activity :
    • The compound's structural features may also contribute to antimicrobial properties. Compounds with similar moieties have been shown to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell functions .

Study on Perfusion Pressure

A recent study evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. The results indicated that certain derivatives significantly decreased perfusion pressure compared to controls. The experimental design included multiple groups with varying doses of the compounds tested (see Table 1 for details) .

GroupCompoundDose (nM)
IControlKrebs-Henseleit solution only
IIBenzenesulfonamide0.001
IIICompound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide)0.001
IVCompound 3 (2-Hydrazinocarbonyl-benzenesulfonamide)0.001
VCompound 4 (4-(2-Amino-ethyl)-benzenesulfonamide)0.001
VICompound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzene-sulfonamide)0.001

The findings suggest that these compounds could interact with calcium channels, leading to decreased perfusion pressure and coronary resistance, which could be beneficial in managing cardiovascular conditions.

Antimicrobial Studies

Research focusing on the antimicrobial activity of compounds containing similar structural characteristics has shown promising results. For example, modifications on the piperidine ring have led to enhanced antibacterial activity against various pathogens .

Q & A

Basic: What are the common synthetic routes for 4-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves sequential coupling reactions. A key step is the sulfonamide bond formation between 4-nitrobenzenesulfonyl chloride and an amine-functionalized pyridazine intermediate. For example:

  • Coupling reaction : Reacting 4-nitrobenzenesulfonyl chloride with 4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)aniline in a polar aprotic solvent (e.g., dichloromethane) under inert atmosphere at 0–25°C for 6–12 hours .
  • Critical conditions : Temperature control (<30°C) prevents side reactions like sulfonamide hydrolysis. Catalysts such as triethylamine or pyridine enhance nucleophilicity of the amine group .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from n-propanol yields pure product (typical yields: 54–72%) .

Basic: How is the compound characterized post-synthesis, and which spectroscopic techniques are employed to confirm its structure?

Structural confirmation requires a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR identify protons and carbons in the pyrrolidine, pyridazine, and sulfonamide moieties. For example, aromatic protons appear as doublets at δ 7.5–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ peak at m/z 468.12) .
  • Infrared (IR) Spectroscopy : Stretching frequencies for sulfonamide (-SO2_2-NH-) appear at 1150–1350 cm1^{-1}, while nitro groups (-NO2_2) show peaks near 1520 cm1^{-1} .

Advanced: How can researchers address discrepancies between spectroscopic data (e.g., NMR vs. HPLC) when assessing purity?

Contradictions often arise from residual solvents or degradation products:

  • Multi-dimensional NMR : 1H^1H-13C^{13}C HSQC or COSY experiments resolve overlapping signals from impurities .
  • HPLC-MS coupling : Combines retention time (HPLC) with mass data (MS) to distinguish between isobaric impurities and the target compound .
  • Thermogravimetric Analysis (TGA) : Detects volatile impurities (e.g., solvents) that may not appear in NMR but affect HPLC baseline .

Advanced: What strategies are effective in improving the compound’s solubility and stability in aqueous solutions for in vitro assays?

  • pH adjustment : Buffering at pH 7.4 (PBS) enhances solubility of the sulfonamide group via ionization .
  • Co-solvents : Use 5–10% DMSO or cyclodextrin derivatives to solubilize hydrophobic moieties (e.g., pyrrolidine) without denaturing proteins .
  • Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) improves long-term stability by preventing hydrolysis of the nitro group .

Advanced: What are the methodological considerations for evaluating the compound’s inhibitory effects on specific enzymes, such as kinase assays?

  • Kinase inhibition assays : Use recombinant kinases (e.g., TrkA/B/C) with ATP-conjugated luminescent substrates (e.g., ADP-Glo™).
    • IC50_{50} determination : Pre-incubate the compound (0.1–100 µM) with kinase for 30 minutes before adding substrate. Measure luminescence to calculate inhibition .
    • Selectivity profiling : Test against a kinase panel (≥50 kinases) to identify off-target effects .
  • Data normalization : Include controls for non-specific binding (e.g., using staurosporine as a pan-kinase inhibitor) .

Basic: What are the key structural features of the compound that influence its reactivity and interaction with biological targets?

  • Sulfonamide group : Acts as a hydrogen bond donor/acceptor, critical for binding to enzyme active sites (e.g., carbonic anhydrase) .
  • Nitro group : Enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions .
  • Pyrrolidine-pyridazine core : Provides rigidity and π-stacking capability, improving affinity for hydrophobic pockets in proteins .

Advanced: How can computational modeling be integrated with experimental data to predict the compound’s binding affinity?

  • Molecular docking : Use software like AutoDock Vina to simulate binding poses in protein targets (e.g., Trk kinases). Validate with experimental IC50_{50} values .
  • QSAR models : Correlate substituent effects (e.g., nitro vs. methoxy) with activity data from analogues (see table below) :
SubstituentIC50_{50} (nM)Target
4-Nitro12.5TrkA
4-Methoxy85.2TrkA
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to predict residence time .

Advanced: What experimental approaches are used to analyze the metabolic pathways and degradation products of the compound in biological systems?

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and NADPH. Use LC-MS/MS to identify phase I (oxidation) and phase II (glucuronidation) metabolites .
  • Stability studies : Monitor degradation in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) over 24 hours. Major degradation pathways include nitro reduction to amine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.